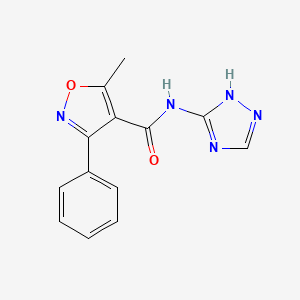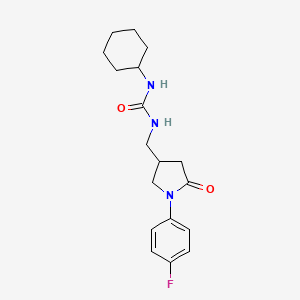
5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide" is a nitrogen-rich heterocyclic compound that is likely to possess interesting chemical and physical properties due to the presence of various functional groups such as the oxazole ring, triazole moiety, and carboxamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar nitrogen-rich compounds and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of nitrogen-rich heterocyclic compounds often involves multistep reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as a starting material in a three-step process . Similarly, a one-pot multicomponent synthesis approach was used to create a library of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides, utilizing azides, amines, and diketene . These methods suggest that the synthesis of "5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide" could also be achieved through a multistep or one-pot synthesis approach, potentially involving similar starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrogen-rich compounds is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and molecular modeling . For example, the crystal structure of 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide was elucidated using single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide," providing insights into its conformation and potential intramolecular interactions.
Chemical Reactions Analysis
The reactivity of nitrogen-rich heterocycles can lead to a variety of chemical transformations. For instance, the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles resulted in the formation of various triazolopyrimidine derivatives . Additionally, alkylation and nitration reactions have been performed on similar compounds, yielding alkylated and nitrated products . These studies suggest that "5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide" could also undergo a range of chemical reactions, potentially leading to the formation of new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrogen-rich compounds are influenced by their molecular structure. The thermal stability of such compounds can be assessed using differential scanning calorimetry (DSC), as demonstrated for 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . The optical properties, including linear and nonlinear optical susceptibilities and hyperpolarizability, can be investigated using theoretical calculations and experimental methods . These analyses could be applied to "5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide" to determine its thermal stability, optical properties, and potential applications in materials science.
Applications De Recherche Scientifique
Triazole Derivatives in Pharmacology
5-Methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide belongs to a class of triazole derivatives, which exhibit significant pharmacological properties. For example, certain triazole derivatives have been identified for their anti-convulsive activity and potential use in treating conditions like epilepsy, tension, and agitation (Shelton, 1981).
Anticancer Potential
Research indicates that some 1,2,4-triazole derivatives, which are structurally similar to the compound , demonstrate cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma. These compounds have shown potential in inhibiting cancer cell migration and growth in 3D cell cultures, suggesting their role in developing new anticancer therapies (Šermukšnytė et al., 2022).
Molecular Conformation and Synthesis
The synthesis and molecular conformation of triazole derivatives have been extensively studied. These compounds exhibit specific intermolecular and intramolecular hydrogen bonding, which is crucial for their pharmacological activities. The study of their molecular structure provides insights into their potential therapeutic applications (Shen et al., 2013).
Synthesis of Oxazoles
The compound also relates to the family of oxazoles. An efficient synthesis method involving intramolecular copper-catalyzed cyclization has been reported for creating various oxazole derivatives. These methodologies are crucial for developing novel compounds with potential therapeutic uses (Kumar et al., 2012).
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(12(19)16-13-14-7-15-17-13)11(18-20-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETYGGNYGZGYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)


![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

